molecular formula C11H11NO B6611988 2,6-Dimethylquinolin-3-ol CAS No. 1824501-14-5

2,6-Dimethylquinolin-3-ol

Cat. No.: B6611988
CAS No.: 1824501-14-5
M. Wt: 173.21 g/mol
InChI Key: JXTBBFULEBGTLU-UHFFFAOYSA-N
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Description

2,6-Dimethylquinolin-3-ol is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methyl groups at positions 2 and 6 and a hydroxyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased steric hindrance from the methyl substituents.

Properties

IUPAC Name

2,6-dimethylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(13)8(2)12-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBBFULEBGTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-3-ol typically involves the condensation of 2-aminoarylketones with active methylene compounds. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetone under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like FeCl3.6H2O have been developed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylquinolin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,6-Dimethylquinolin-3-ol, we analyze its properties against analogous quinoline derivatives, focusing on substituent effects, reactivity, and reported applications.

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CH₃ (2,6), -OH (3) 173.21 Limited data; potential ligand Hypothetical
Quinolin-3-ol -OH (3) 145.16 Fluorescent probe, metal chelation [Literature]
3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol -CH₂NH(CH₂CH(CH₃)₂) (3), -OH (2) 244.33 Antimicrobial activity (hypothetical)
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone -C(O)(2,6-dimethylphenyl) (3) 275.34 Photostability, catalyst intermediate

Key Comparisons:

Substituent Position and Reactivity: The hydroxyl group at position 3 in this compound enhances hydrogen-bonding capacity, similar to quinolin-3-ol. However, the additional methyl groups at positions 2 and 6 reduce solubility in polar solvents compared to unsubstituted quinolin-3-ol . In contrast, (2,6-Dimethylphenyl)(quinolin-3-yl)methanone replaces the hydroxyl with a ketone group, increasing hydrophobicity and photostability, making it suitable for applications requiring UV resistance .

Biological Activity: 3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol (from ) exhibits hypothetical antimicrobial properties due to its amino-methyl side chain, a feature absent in this compound. This highlights how minor structural changes (e.g., side-chain functionalization) significantly alter bioactivity .

Synthetic Utility: Compounds like (2,6-Dimethylphenyl)(quinolin-3-yl)methanone are used as intermediates in catalysis due to their electron-deficient aromatic systems. The absence of a ketone group in this compound limits its utility in similar catalytic processes but may favor coordination chemistry .

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